2-Acetyl-4,5-dichlorothiophene
Overview
Description
2-Acetyl-4,5-dichlorothiophene is an organic compound with the molecular formula C6H4Cl2OS. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two chlorine atoms and an acetyl group attached to the thiophene ring. It is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Biochemical Pathways
It’s worth noting that thiophene derivatives, such as 2-Acetyl-4,5-dichlorothiophene, are known to participate in various reactions, including electrophilic, nucleophilic, and radical substitutions .
Result of Action
Some studies suggest that thiophene derivatives may exhibit cytotoxic activities against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-Acetyl-4,5-dichlorothiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically cytochrome P450 14 alpha-sterol demethylase (CYP51), through molecular docking studies . These interactions suggest that this compound may act as an inhibitor of CYP51, potentially affecting sterol biosynthesis pathways. Additionally, its antioxidant properties have been evaluated, indicating its ability to scavenge free radicals and reduce oxidative stress .
Cellular Effects
The effects of this compound on cellular processes have been studied in various cell lines. It has demonstrated cytotoxic activity against several cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells . This cytotoxicity is likely due to its ability to induce apoptosis and inhibit cell proliferation. Furthermore, this compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress response and apoptosis regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, inhibiting their activity and thereby affecting sterol biosynthesis . This inhibition can lead to alterations in membrane fluidity and function, impacting cellular homeostasis. Additionally, the compound’s antioxidant properties enable it to neutralize reactive oxygen species, reducing oxidative damage to cellular components . These combined effects contribute to its cytotoxic and antiproliferative activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been investigated. The compound exhibits moderate stability under standard laboratory conditions, with a tendency to degrade over extended periods . Long-term studies have shown that its effects on cellular function, such as cytotoxicity and enzyme inhibition, remain consistent over time, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound exhibits minimal toxicity and maintains its cytotoxic and antioxidant properties . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interactions with cytochrome P450 enzymes . The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential for drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in lipid-rich regions, such as cell membranes, due to its lipophilic nature. This localization can enhance its interactions with membrane-bound enzymes and receptors, thereby modulating its biological activity .
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum and mitochondria within cells . This subcellular distribution is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The localization in the endoplasmic reticulum allows it to interact with cytochrome P450 enzymes, while its presence in mitochondria enables it to influence oxidative phosphorylation and apoptosis pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4,5-dichlorothiophene typically involves the acylation of 2,5-dichlorothiophene. One common method is the Friedel-Crafts acylation reaction, where 2,5-dichlorothiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-4,5-dichlorothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The chlorine atoms on the thiophene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or thioethers.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3) under acidic conditions.
Nucleophilic Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under heating.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Amino, thiol, or other substituted derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Scientific Research Applications
2-Acetyl-4,5-dichlorothiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Acetyl-3,5-dichlorothiophene
- 2-Acetyl-4,5-dibromothiophene
- 2-Acetyl-4,5-difluorothiophene
Comparison: 2-Acetyl-4,5-dichlorothiophene is unique due to the specific positioning of the chlorine atoms and the acetyl group on the thiophene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of chlorine atoms enhances its electrophilic substitution reactions, making it more reactive towards nucleophiles .
Properties
IUPAC Name |
1-(4,5-dichlorothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSUJYLVQPGASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206384 | |
Record name | Ethanone, 1-(4,5-dichloro-2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57681-59-1 | |
Record name | 1-(4,5-Dichloro-2-thienyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57681-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(4,5-dichloro-2-thienyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057681591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(4,5-dichloro-2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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